molecular formula C20H20N6O2 B11189358 N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine

Cat. No.: B11189358
M. Wt: 376.4 g/mol
InChI Key: FUVQKIUHTBVJAC-UHFFFAOYSA-N
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Description

The compound N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine features a hybrid structure combining a 1,3,5-triazine core linked to a quinazoline moiety. The triazine ring is substituted with a 1,3-benzodioxol-5-ylmethyl group, while the quinazoline bears a methyl group at the 4-position.

Properties

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-methylquinazolin-2-amine

InChI

InChI=1S/C20H20N6O2/c1-13-15-4-2-3-5-16(15)24-20(23-13)25-19-21-10-26(11-22-19)9-14-6-7-17-18(8-14)28-12-27-17/h2-8H,9-12H2,1H3,(H2,21,22,23,24,25)

InChI Key

FUVQKIUHTBVJAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)NC3=NCN(CN3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine typically involves multiple steps, including the formation of the triazine ring, the quinazoline core, and the benzodioxole moiety. Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as toluene and dioxane .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as apoptosis or cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Triazine and Quinazoline Substituents

Compound A : N-[5-(1,3-Benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine
  • Key Difference : An additional methyl group at the 8-position of the quinazoline.
  • This modification could influence binding to hydrophobic enzyme pockets .
Compound B : 6-Methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine
  • Key Differences :
    • Replacement of the benzodioxol group with a 4-methoxybenzyl substituent.
    • Methoxy group at the quinazoline 6-position.
  • Impact : The 4-methoxybenzyl group may reduce steric hindrance compared to benzodioxol, while the 6-methoxy group could increase polarity and hydrogen-bonding capacity. This might alter metabolic stability or target affinity .
Compound C : N-[5-(Tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine
  • Key Differences :
    • Benzothiazole replaces quinazoline.
    • Tetrahydrofuranmethyl substitutes benzodioxol.
  • The tetrahydrofuran group offers moderate lipophilicity (water solubility: 42.1 µg/mL at pH 7.4), balancing bioavailability .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Formula Molecular Weight Key Substituents Solubility (pH 7.4)
Target Compound C₂₁H₂₂N₆O₃ 406.44 4-Me quinazoline, benzodioxolmethyl Not reported
Compound A C₂₂H₂₄N₆O₂ 428.47 4,8-diMe quinazoline Not reported
Compound B C₂₁H₂₄N₆O₂ 392.46 6-OMe quinazoline, 4-OMe-benzyl Not reported
Compound C C₁₅H₁₉N₅OS 317.40 Benzothiazole, tetrahydrofuranmethyl 42.1 µg/mL

Observations :

  • Benzodioxol and tetrahydrofuran substituents (Target Compound vs. Compound C) exhibit distinct electronic profiles, influencing interactions with aromatic residues in target proteins.

Biological Activity

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine is a compound that has garnered attention for its potential biological activities. This article synthesizes various research findings related to its biological activity, including anticancer properties and antimicrobial effects.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzodioxole moiety and a quinazoline core. Its molecular formula is C19H20N4O2C_{19}H_{20}N_4O_2 with a molecular weight of approximately 344.39 g/mol. The structural diversity of this compound is significant for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural frameworks to this compound. Research has shown that derivatives of the triazine core exhibit potent cytotoxicity against various cancer cell lines.

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • A derivative of the triazine core demonstrated significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.20 μM, 1.25 μM, and 1.03 μM respectively .
    • Another study reported IC50 values for different derivatives against MDA-MB231 (triple-negative breast cancer) cells ranging from 3.41 nM to 44.5 µM depending on the specific derivative tested .
  • Mechanism of Action :
    • The mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt/mTOR which are crucial for cell survival and proliferation . The downregulation of these pathways leads to increased apoptosis in cancer cells.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar compounds have been studied for their effectiveness against various pathogens.

Research Findings

  • A related compound showed activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.0619 μmol/mL and was effective against Candida albicans as well .

Comparative Biological Activity Table

Compound Target IC50/ MIC Cell Line/ Pathogen
Triazine DerivativeCancer0.20 μMA549 (Lung Cancer)
Triazine DerivativeCancer1.25 μMMCF-7 (Breast Cancer)
Triazine DerivativeCancer1.03 μMHeLa (Cervical Cancer)
Related CompoundBacteria0.0619 μmol/mLStaphylococcus aureus
Related CompoundFungus0.1859 μmol/mLCandida albicans

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